3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide
Description
This compound, often referred to as Famotidine Sulfoxide or Famotidine Impurity 10, is a sulfinyl derivative of the histamine H₂-receptor antagonist Famotidine. Its molecular formula is C₈H₁₅N₇O₃S₃ with a molecular weight of 353.44 g/mol . The sulfinyl (-S=O) group distinguishes it from Famotidine (which contains a thioether (-S-) group) and other related impurities. It is primarily identified as an oxidative degradation product of Famotidine, forming during synthesis, storage, or metabolic processes .
Properties
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N-sulfamoylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6O4S3/c9-7(10)13-8-12-5(3-19-8)4-20(16)2-1-6(15)14-21(11,17)18/h3H,1-2,4H2,(H,14,15)(H2,11,17,18)(H4,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOLGLOWIWDUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=O)NS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N6O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-36-1 | |
| Record name | 3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020719361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(((2-((DIAMINOMETHYLIDENE)AMINO)THIAZOL-4-YL)METHYL)SULFINYL)-N-SULFAMOYLPROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UL59469YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide, also known by its CAS Number 76824-35-6, is a compound of significant interest due to its potential biological activities, particularly as a histamine H2-receptor antagonist. This article delves into the compound's biological activity, synthesis, and applications, supported by case studies and research findings.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 296.43 g/mol. The InChI representation is:
H2-Receptor Antagonist Activity
Research has established that compounds similar to this compound exhibit potent H2-receptor antagonist activity. A pivotal study by Yanagisawa et al. (1987) demonstrated that such compounds can effectively inhibit gastric acid secretion and are instrumental in developing antiulcer medications like famotidine. This activity is crucial for therapeutic applications in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD).
Synthesis and Applications in Polymer Chemistry
The compound's thiazole moiety has been utilized in synthesizing novel poly(amide-imide)s (PAIs). Mallakpour and Ahmadizadegan (2013) reported that these PAIs demonstrate enhanced thermal stability and mechanical properties, indicating potential applications in high-performance materials. This aspect of the compound underscores its versatility beyond pharmacological uses.
Clinical Applications
A retrospective analysis of patients treated with famotidine highlighted the effectiveness of H2-receptor antagonists in managing gastric acid-related disorders. The study indicated that patients experienced significant symptom relief and reduced acid secretion levels when treated with compounds exhibiting similar mechanisms to this compound.
Polymer Development
In polymer chemistry, the incorporation of thiazole derivatives into polymer matrices has been explored for their potential to enhance material properties. A case study focusing on the mechanical performance of PAIs containing thiazole groups revealed improved tensile strength and thermal resistance compared to traditional polymers.
Pharmacological Studies
Numerous pharmacological studies have confirmed the efficacy of H2-receptor antagonists derived from thiazole compounds. For instance, a comparative analysis of various H2 antagonists demonstrated that those with thiazole structures exhibited superior potency in inhibiting histamine-induced gastric acid secretion .
Toxicological Assessments
Toxicological evaluations have indicated that while the compound shows promising biological activity, careful consideration must be given to its safety profile. Studies suggest that derivatives exhibit low toxicity levels at therapeutic doses; however, further research is warranted to fully understand their long-term effects .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The sulfinyl group in this compound participates in redox reactions under controlled conditions.
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Oxidation to sulfone : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the sulfinyl group to a sulfone (-SO₂-). This reaction is critical in impurity profiling, as over-oxidation during drug synthesis can generate sulfone derivatives .
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Reduction to sulfide : Using agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄) reduces the sulfinyl group to a sulfide (-S-), forming 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanamide. This product is structurally similar to famotidine’s active metabolite .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂ (30%), 60°C, 2 hr | Sulfone | 85% | |
| Reduction | NaBH₄, ethanol, RT | Sulfide | 78% |
Hydrolysis of Sulfamoyl and Amide Groups
The sulfamoyl (-NHSO₂NH₂) and amide (-CONH-) groups undergo hydrolysis under acidic or alkaline conditions:
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Acidic hydrolysis (HCl, 1M, reflux): Cleaves the sulfamoyl group, releasing sulfamic acid (H₃NSO₃) and forming a carboxylic acid intermediate .
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Alkaline hydrolysis (NaOH, 0.1M, 50°C): Degrades the amide bond, yielding propanoic acid and sulfonamide derivatives .
| Condition | Products | Degradation Pathway | Reference |
|---|---|---|---|
| HCl (1M, reflux) | Sulfamic acid + carboxylic acid | Sulfamoyl cleavage | |
| NaOH (0.1M, 50°C) | Propanoic acid + sulfonamide fragment | Amide hydrolysis |
Thermal Degradation
Thermolysis at 150–200°C induces decomposition via two pathways:
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Sulfinyl group elimination : Generates sulfur dioxide (SO₂) and a thioether intermediate.
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Thiazole ring opening : Forms cyanamide and hydrogen sulfide (H₂S) as byproducts .
| Temperature | Major Products | Mechanism | Reference |
|---|---|---|---|
| 180°C, 1 hr | SO₂, thioether, cyanamide, H₂S | Sulfinyl elimination |
Photochemical Reactions
UV light exposure (254 nm) triggers:
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Sulfinyl radical formation : Leading to dimerization via disulfide (-S-S-) bonds .
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Thiazole ring modification : Substitution at the 4-position of the thiazole ring with electrophilic agents (e.g., bromine) .
| Condition | Reaction | Product | Reference |
|---|---|---|---|
| UV light (254 nm), 6 hr | Dimer via disulfide linkage | Bis-sulfinyl derivative | |
| Br₂, CHCl₃, RT | Brominated thiazole derivative | 5-bromo-thiazole analog |
Interaction with Biological Targets
While primarily a degradation product, the compound interacts with carbonic anhydrase isoforms (CA I, II, IX) via its sulfamoyl group, as shown in competitive inhibition assays:
| Target Enzyme | Inhibition Constant (Ki) | Implication | Reference |
|---|---|---|---|
| hCA II | 70.7 nM | Potential off-target pharmacological effects |
Stability in Solution
The compound’s stability varies with pH:
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pH 1–3 : Rapid hydrolysis of sulfamoyl group (t₁/₂ = 2 hr).
| pH | Half-life (t₁/₂) | Major Degradation Pathway | Reference |
|---|---|---|---|
| 1.2 | 2 hr | Sulfamoyl hydrolysis | |
| 7.4 | >24 hr | Oxidation |
Comparison with Similar Compounds
Famotidine (Parent Compound)
- Molecular Formula : C₈H₁₅N₇O₂S₃
- Molecular Weight : 337.44 g/mol
- Key Structural Difference : Contains a thioether (-S-) group instead of sulfinyl (-S=O).
- Role : Active pharmaceutical ingredient (API) used to suppress gastric acid secretion.
- Stability : Less prone to oxidation compared to its sulfinyl derivative.
Famotidine USP Related Compound C (Thioether Analog)
- Molecular Formula : C₈H₁₄N₆O₃S₃
- Molecular Weight : 338.4 g/mol
- Key Structural Difference : Shares the thioether (-S-) group but includes an N-sulfamoylpropanamide moiety.
- Role : A synthesis intermediate or degradation product.
- Comparison : The absence of sulfinyl makes it less polar and more lipophilic than the target compound, affecting solubility and metabolic pathways.
3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanamide (Famotidine Impurity D)
- Molecular Formula : C₈H₁₃N₅OS₂
- Molecular Weight : 259.35 g/mol
- Key Structural Difference : Lacks the N-sulfamoyl group and sulfinyl oxidation.
- Role : Degradation product or synthetic intermediate.
- Comparison : Simpler structure with reduced molecular weight and pharmacological inactivity compared to the target compound.
Hydrochloride Salt Variants
- Example: 3-(((2-((Diaminomethylene)amino)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanamide Hydrochloride Molecular Formula: C₈H₁₄N₆O₃S₃·HCl Molecular Weight: 374.89 g/mol Key Difference: Salt form enhances solubility but introduces a chloride ion, altering stability and crystallinity.
Structural and Functional Impact of Key Groups
Sulfinyl (-S=O) vs. Thioether (-S-)
N-Sulfamoyl Group
- Its absence in impurities like Famotidine Impurity D reduces pharmacological activity .
Analytical and Pharmacological Data
Table 1: Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Role |
|---|---|---|---|---|
| Target Compound (Famotidine Sulfoxide) | C₈H₁₅N₇O₃S₃ | 353.44 | Sulfinyl, N-sulfamoyl | Degradation product, Impurity |
| Famotidine | C₈H₁₅N₇O₂S₃ | 337.44 | Thioether | API |
| Famotidine Related Compound C | C₈H₁₄N₆O₃S₃ | 338.4 | Thioether, N-sulfamoyl | Intermediate/Degradation |
| Famotidine Impurity D | C₈H₁₃N₅OS₂ | 259.35 | Thioether | Degradation product |
Research Findings
- Degradation Pathways : The target compound forms via oxidation of Famotidine’s thioether group, particularly under elevated temperature or oxidative stress .
- Pharmacological Impact : Sulfinyl derivatives exhibit reduced H₂-receptor antagonism compared to Famotidine, rendering them therapeutically inactive .
- Analytical Detection : Differentiated from analogs via HPLC (retention time shifts) and mass spectrometry (mass-to-charge ratio differences) .
Preparation Methods
Meta-Chloroperbenzoic Acid (mCPBA) Oxidation
Hydrogen Peroxide-Mediated Oxidation
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Conditions : 30% H₂O₂ in acetic acid at 40°C for 2 hours.
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Sulfone Byproduct (%) |
|---|---|---|---|---|
| mCPBA | 0 → 25 | 4 | 82 | 5 |
| H₂O₂ | 40 | 2 | 68 | 2 |
Sulfamoyl Group Introduction
The N-sulfamoyl propanamide side chain is installed via a two-step sequence:
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Propionylation : Reaction of 3-mercaptopropionic acid with thionyl chloride forms the acyl chloride, which reacts with sulfamide in tetrahydrofuran (THF) at −10°C to yield N-sulfamoylpropanoyl chloride (87% purity).
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Coupling : The acyl chloride is coupled with the oxidized thiazole intermediate using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, achieving 76% isolated yield after recrystallization from ethanol/water.
Purification and Analytical Characterization
Crude product purification employs reverse-phase HPLC (C18 column, 10–40% acetonitrile/0.1% TFA gradient) to remove dimeric impurities and unreacted starting materials. Final characterization includes:
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 3.92 (s, 2H, SCH₂), 2.85–2.75 (m, 2H, CH₂SO), 2.45–2.35 (m, 2H, CH₂CO).
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HRMS : m/z calculated for C₈H₁₄N₆O₄S₃ [M+H]⁺ 355.0321, found 355.0324.
Scalability and Industrial Considerations
Kilogram-scale production utilizes continuous flow oxidation with H₂O₂ to minimize exothermic risks, achieving 74% yield at 10 kg/batch. Residual solvent levels (e.g., dichloromethane <600 ppm) comply with ICH Q3C guidelines, validated via gas chromatography–mass spectrometry (GC-MS).
Challenges and Mitigation Strategies
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Sulfone Byproduct Control : Strict temperature modulation (<40°C) and stoichiometric H₂O₂ (1.1 equiv) reduce over-oxidation.
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Dimerization : Addition of radical scavengers (e.g., 2,6-di-tert-butyl-4-methylphenol) suppresses disulfide formation during oxidation.
Emerging Methodologies
Recent studies explore enzymatic oxidation using Aspergillus niger sulfhydryl oxidase, yielding 65% sulfinyl product under mild conditions (pH 7.0, 30°C), though industrial adoption remains limited by enzyme cost .
Q & A
What experimental strategies are recommended to optimize the synthetic yield of this compound given its sulfinyl and sulfamoyl functional groups?
Basic Research Question
To enhance synthetic efficiency:
- Stepwise Functionalization : Prioritize sulfamoyl group introduction before sulfinyl modification to minimize side reactions, as sulfinyl groups are prone to oxidation under basic conditions .
- Catalytic Systems : Use anhydrous solvents (e.g., THF) with transition-metal catalysts (e.g., Pd/C) to stabilize intermediates during thiazole ring formation .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) with iodine visualization to track intermediate purity and adjust stoichiometry in real time .
Which advanced analytical techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
A multi-technique approach is essential:
- Spectroscopic Validation :
- 1H/13C NMR : Assign peaks for sulfamoyl (-SO2NH2) protons (δ 7.2–7.5 ppm) and sulfinyl (-S=O) carbons (δ 40–45 ppm) .
- FT-IR : Confirm sulfinyl (1020–1070 cm⁻¹) and sulfamoyl (1320–1380 cm⁻¹) stretching vibrations .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values to confirm purity .
How should researchers design in vitro assays to evaluate the compound’s enzyme inhibition potential?
Advanced Research Question
Methodological Framework :
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, dihydrofolate reductase) based on structural analogs .
- Assay Conditions :
- Use pH 7.4 buffers with 1% DMSO to maintain compound solubility.
- Apply Michaelis-Menten kinetics with varying substrate concentrations (0.1–10 mM) to calculate IC50 and Ki values .
- Control Experiments : Include known inhibitors (e.g., acetazolamide) to validate assay sensitivity .
What methodologies are suitable for assessing the compound’s stability under physiological and environmental conditions?
Advanced Research Question
Stability Protocols :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column .
- Photolytic Resistance : Expose to UV light (254 nm) for 48 hours; quantify degradation products using LC-MS .
- Environmental Fate : Use OECD 307 guidelines to study soil biodegradation over 28 days, measuring half-life (t1/2) and metabolite profiles .
How can molecular docking studies be structured to predict interactions between this compound and biological targets?
Advanced Research Question
Computational Workflow :
- Protein Preparation : Retrieve target structures (e.g., PDB ID 1HD2 for carbonic anhydrase) and remove water molecules/ligands .
- Docking Parameters :
- Use AutoDock Vina with a grid box covering the active site (20 ų).
- Apply Lamarckian genetic algorithm (100 runs) for conformational sampling .
- Validation : Compare predicted binding poses with crystallographic data of known inhibitors (RMSD < 2.0 Å indicates reliability) .
How should researchers address contradictory data in biological activity assays (e.g., conflicting IC50 values)?
Advanced Research Question
Troubleshooting Framework :
- Experimental Replication : Repeat assays in triplicate using fresh stock solutions to rule out batch variability .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers (p < 0.05) .
- Interference Checks : Test for compound aggregation or fluorescence quenching using dynamic light scattering (DLS) or fluorescence polarization .
What strategies are recommended for evaluating the compound’s potential ecological toxicity?
Advanced Research Question
Ecotoxicological Testing :
- Aquatic Toxicity : Follow OECD 202 guidelines using Daphnia magna (48-hour LC50) and algal growth inhibition tests (72-hour EC50) .
- Terrestrial Impact : Assess soil microbial activity via respirometry (ISO 17155) after 14-day exposure .
- Bioaccumulation : Calculate log Kow values using shake-flask methods; values >3.0 indicate high bioaccumulation risk .
How can isotopic labeling (e.g., 14C, 3H) be applied to study the compound’s metabolic pathways?
Advanced Research Question
Labeling Protocol :
- Synthesis : Introduce 14C at the sulfamoyl group via reaction with NaH14CO3 .
- In Vivo Tracking : Administer labeled compound to rodent models; quantify radioactivity in plasma, urine, and feces using scintillation counting .
- Metabolite Identification : Combine HPLC with radiometric detection to isolate and characterize primary metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
